1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde (C₁₁H₁₆N₂O) is a pyrazole-based aldehyde derivative characterized by a tert-butyl group at position 1, a cyclopropyl substituent at position 3, and a formyl (-CHO) functional group at position 5 of the pyrazole ring . Key structural identifiers include:
- SMILES: CC(C)(C)N1C(=CC(=N1)C2CC2)C=O
- InChIKey: PRVHSTGATYYVPB-UHFFFAOYSA-N
- Collision Cross-Section (CCS): Predicted values (ion-specific) are available, though experimental validation is lacking .
The cyclopropyl ring introduces strain, which may affect conformational stability or interaction with biological targets. Despite its well-defined structural features, the compound lacks documented synthetic routes, biological activity, or patent data .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-9(7-14)6-10(12-13)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
PRVHSTGATYYVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Method Overview
One of the most established routes involves the cyclization of hydrazine derivatives with suitable aldehydes or ketones. Specifically, tert-butyl hydrazine reacts with aldehyde precursors under acidic conditions to form the pyrazole ring, followed by functionalization at the 5-position with an aldehyde group.
Reaction Pathway
- Step 1: Formation of hydrazone intermediate via condensation of tert-butyl hydrazine with an aldehyde or ketone.
- Step 2: Cyclization facilitated by acid catalysis, leading to the formation of the pyrazole ring.
- Step 3: Introduction of the cyclopropyl group at the 3-position through nucleophilic substitution or cyclopropanation of suitable intermediates.
Reaction Conditions
- Solvent: Ethanol or toluene
- Catalyst: p-Toluenesulfonic acid (p-TsOH)
- Temperature: Reflux conditions (~80–110°C)
- Purification: Crystallization or chromatography
Advantages and Limitations
This method offers straightforward access to the pyrazole core but may require subsequent steps for selective substitution at the 5-position with the aldehyde group.
Oxidative Cyclization of Hydrazines with α,β-Unsaturated Carbonyls
Method Overview
Recent advances utilize oxidative cyclization of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or enones, to generate pyrazoles with specific substituents.
Reaction Pathway
- Step 1: Nucleophilic attack of hydrazine on the electrophilic double bond of chalcones.
- Step 2: Cyclization via oxidative aromatization, often catalyzed by copper triflate or similar catalysts, leading to 1,3,5-triarylpyrazoles.
- Step 3: Functionalization at the 5-position with formyl groups (aldehyde) through oxidation or direct substitution.
Reaction Conditions
- Catalyst: Copper triflate, copper acetate
- Oxidant: Molecular oxygen or tert-butyl hydroperoxide
- Solvent: Acetonitrile or dichloromethane
- Temperature: 60–80°C
Research Data
A notable procedure involves the one-pot synthesis of pyrazole-5-carboxylates via cycloaddition of diazo compounds with aldehydes, followed by oxidation, yielding pyrazole derivatives with aldehyde functionalities at the 5-position.
Cycloaddition of Diazocarbonyl Compounds
Method Overview
The 1,3-dipolar cycloaddition of diazocarbonyl compounds such as ethyl α-diazoacetate with suitable alkynes or alkenes provides a route to pyrazoles bearing aldehyde groups.
Reaction Pathway
Reaction Conditions
- Catalyst: Zinc triflate
- Solvent: Toluene or acetonitrile
- Temperature: 25–60°C
- Yield: Typically high (around 89%)
Research Data
This method is advantageous for its simplicity and high yields, providing a versatile route to functionalized pyrazoles, including aldehyde derivatives.
In Situ Formation of Carbonyl Derivatives and Cyclocondensation
Method Overview
In situ generation of aldehyde or ketone derivatives from terminal alkynes and aromatic aldehydes, followed by cyclocondensation with hydrazines, enables regioselective synthesis of pyrazoles with aldehyde groups.
Reaction Pathway
- Step 1: Terminal alkynes react with aromatic aldehydes in the presence of iodine and hydrazines.
- Step 2: Cyclocondensation yields 3,5-disubstituted pyrazoles with aldehyde groups at the 5-position.
- Step 3: Functionalization with tert-butyl and cyclopropyl groups achieved through subsequent substitution reactions.
Reaction Conditions
- Catalyst: Molecular iodine
- Reagents: Hydrazines, aldehydes
- Solvent: Ethanol or acetonitrile
- Temperature: 60°C
Research Data
Harigae et al. demonstrated regioselective synthesis of pyrazoles via this route, with yields ranging from 68–99%.
Industrial-Scale Synthesis Considerations
For large-scale production, the methods are optimized for high yield, purity, and operational simplicity. Continuous flow reactors and catalytic processes are employed to enhance efficiency. The process typically involves:
- Starting from commercially available tert-butyl hydrazine derivatives.
- Cyclization with aldehyde precursors under controlled acidic conditions.
- Purification via crystallization or chromatography.
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, while reduction yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-methanol .
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in bioactive molecules, and modifications to its structure can lead to the discovery of new drugs and therapeutic agents.
Medicine: Research on this compound has shown potential in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde (C₁₂H₁₂N₂OS; MW: 232.30) , another pyrazole-5-carbaldehyde derivative with distinct substituents:
Implications of Substituent Variation
- Steric Effects : The tert-butyl group in the main compound likely reduces rotational freedom and increases steric hindrance compared to the cyclopropylmethyl group in the thiophene analog. This could limit intermolecular interactions or enzymatic binding in biological applications.
- In contrast, the cyclopropyl group in the main compound may induce ring-strain-driven reactivity.
- Collision Cross-Section (CCS) : The main compound’s predicted CCS values (ion-dependent) suggest distinct gas-phase behavior in mass spectrometry, though experimental validation is needed .
Biological Activity
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Belonging to the pyrazole family, this compound features a unique structure that facilitates various interactions with biological targets, making it a candidate for drug discovery, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer applications.
Chemical Structure and Properties
The molecular formula of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is , with a molecular weight of 192.26 g/mol. The presence of a tert-butyl group, a cyclopropyl group, and an aldehyde functional group contributes to its chemical reactivity and biological interactions. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| Functional Groups | Tert-butyl, Cyclopropyl, Aldehyde |
The biological activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is primarily attributed to its ability to bind to specific molecular targets. The pyrazole ring facilitates interactions with enzymes and receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This mechanism can lead to the inhibition of enzyme activity or modulation of signal transduction pathways within cells.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have been shown to inhibit key inflammatory pathways and cytokine production in various cell models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives possess good inhibitory activity against various pathogens, suggesting potential applications in treating infections .
Anticancer Potential
In the context of cancer research, pyrazole derivatives have been identified as promising candidates due to their ability to inhibit tumor cell proliferation. Notably, some studies have shown that these compounds can enhance the efficacy of established chemotherapeutic agents like doxorubicin through synergistic effects in breast cancer cell lines .
Case Studies and Research Findings
Several studies highlight the biological activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde and related compounds:
- Antitumor Activity : A study investigated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for improved treatment protocols in resistant cancer subtypes .
- Enzyme Inhibition : Research focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. The findings revealed low nanomolar inhibition rates, indicating strong potential as an anticancer agent by disrupting metabolic pathways essential for tumor growth .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazole-5-carbaldehyde | Smaller size; lacks bulky substituents | |
| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Contains methyl groups; different position of aldehyde | |
| 4-Amino-3-cyclopropylpyrazole | Contains amino group; different reactivity profile |
The unique combination of a bulky tert-butyl group with a cyclopropyl moiety and an aldehyde functional group provides distinct chemical reactivity and biological interactions not found in these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of the pyrazole precursor, as demonstrated for analogous pyrazole-4-carbaldehydes . Cyclopropane introduction may involve cyclopropanation of allylic intermediates or substitution reactions. Reaction temperature (e.g., 0–5°C for cyclopropane stability) and solvent polarity (e.g., DMF for formylation) critically affect regioselectivity and yield. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of /-NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, aldehyde proton at ~9.8 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while IR spectroscopy identifies the aldehyde carbonyl stretch (~1700 cm) . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELX refinement provides unambiguous confirmation .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
- Methodological Answer : The tert-butyl group enhances lipid solubility, making DMSO or dichloromethane suitable solvents for biological assays. Stability tests under varying pH (e.g., 4–9) and temperature (−20°C to 25°C) via HPLC monitoring are recommended. The cyclopropyl ring may undergo ring-opening under strong acidic/basic conditions, necessitating neutral buffers .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the cyclopropyl and tert-butyl groups?
- Methodological Answer : SC-XRD with SHELXL refinement can determine torsional angles between the cyclopropyl and pyrazole rings. Hydrogen-bonding patterns (e.g., C=OH-N interactions) stabilize crystal packing, which can be analyzed using graph-set notation (e.g., motifs) to infer intermolecular forces . Disordered tert-butyl groups require anisotropic displacement parameter (ADP) modeling.
Q. What computational strategies predict the compound’s reactivity in nucleophilic addition reactions at the aldehyde group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites. Solvent effects (PCM model) and transition-state analysis (NEB method) can predict reaction pathways for hydrazone or imine formation . Compare computed -NMR shifts with experimental data to validate models .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation. Perform dose-response curves (IC) with controls for non-specific binding (e.g., 0.01% Triton X-100). Surface Plasmon Resonance (SPR) or ITC can validate direct target binding versus artifactual inhibition .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining cyclopropyl ring stability?
- Methodological Answer : Introduce pro-drug motifs (e.g., acetylated aldehyde) to enhance bioavailability. Metabolic stability assays (e.g., liver microsomes) identify vulnerable sites. Molecular dynamics (MD) simulations (AMBER force field) assess cyclopropyl ring strain under physiological conditions .
Data-Driven Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
